(1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid

LC-MS impurity profiling molecular weight

Gabapentin EP Impurity D (syn. Gabapentin USP Related Compound D; IUPAC: (1-(3-oxo-2-aza-spiro[4.5]dec-2-ylmethyl)-cyclohexyl)acetic acid, CAS 1076198-17-8) is a pharmacopoeial reference standard defined by the European Pharmacopoeia and USP as a related substance in gabapentin drug substance and finished product testing.

Molecular Formula C18H29NO3
Molecular Weight 307.44
CAS No. 1076198-17-8
Cat. No. B602255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid
CAS1076198-17-8
Synonyms1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexaneacetic acid;  [1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexyl]acetic Acid;  USP Gabapentin Related Compound D;  Gabapentin USP RC D
Molecular FormulaC18H29NO3
Molecular Weight307.44
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CC(=O)O
InChIInChI=1S/C18H29NO3/c20-15-11-17(7-3-1-4-8-17)13-19(15)14-18(12-16(21)22)9-5-2-6-10-18/h1-14H2,(H,21,22)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Gabapentin EP Impurity D (CAS 1076198-17-8): Chemical Identity, Regulatory Status, and Core Properties for QC Sourcing


Gabapentin EP Impurity D (syn. Gabapentin USP Related Compound D; IUPAC: (1-(3-oxo-2-aza-spiro[4.5]dec-2-ylmethyl)-cyclohexyl)acetic acid, CAS 1076198-17-8) is a pharmacopoeial reference standard defined by the European Pharmacopoeia and USP as a related substance in gabapentin drug substance and finished product testing [1] . The molecule has the formula C₁₈H₂₉NO₃ and a molecular weight of 307.43 g/mol, with a spirocyclic lactam core linked to a cyclohexylacetic acid moiety . Its experimentally determined melting point is 115–118 °C, and it exhibits a predicted logP of 3.53 and pKa of 4.72 ± 0.10 .

Why Gabapentin EP Impurity D (1076198-17-8) Cannot Be Replaced by Other Gabapentin-Related Compounds in Compendial Methods


Gabapentin EP Impurity D is not interchangeable with other gabapentin impurities (A, B, E) or with gabapentin itself because each possesses a distinct chemical structure that yields unique chromatographic, spectroscopic, and physicochemical signatures. Impurity D is a spirocyclic adduct formed from gabapentin and its lactam (impurity A), resulting in the highest molecular weight (307.43 vs. 153–186 Da for A, B, E), markedly higher hydrophobicity (logP 3.53 vs. gabapentin logP ≈ –1.1), and a resolved retention time of approximately 10 min under compendial HPLC conditions, whereas impurities A, B, and E elute earlier [1]. Regulatory monographs mandate the use of this specific chemical entity as the reference marker for impurity D; substitution with any other analog would compromise system suitability, peak identification, and quantitation accuracy .

Quantitative Differentiation of Gabapentin EP Impurity D (1076198-17-8) Against Closest Analogs: Evidence for Procurement and Method Selection


Molecular Weight Differentiation: Gabapentin Impurity D vs. Impurities A, B, E and Gabapentin

Gabapentin EP Impurity D (C₁₈H₂₉NO₃, MW 307.43) possesses a molecular mass 84–100% greater than the other EP-specified impurities. Impurity A (2-azaspiro[4.5]decan-3-one) has a MW of 153.25 , Impurity B ((1-cyanocyclohexyl)acetic acid) 167.09 [1], Impurity E (1-(carboxymethyl)cyclohexanecarboxylic acid) 186.21 [2], and gabapentin itself 171.24. This large mass difference enables unambiguous identification and chromatographic separation in LC-MS methods, where Impurity D appears as a distinct [M+H]⁺ ion at m/z 308.4, well separated from other impurities and the API.

LC-MS impurity profiling molecular weight mass spectrometry

Chromatographic Retention Time: Gabapentin Impurity D vs. Compendial Method Baseline

Under the British Pharmacopoeia 2025 HPLC method for gabapentin related substances, Gabapentin EP Impurity D exhibits a retention time of approximately 10 minutes [1]. In the Ph. Eur. monograph-based assay demonstrated on a Purospher® STAR RP-18e column (250 × 4.6 mm, 5 μm), the total run time for impurity testing is set at 4× the retention time of gabapentin (20.06 min), with Impurity D clearly resolved from impurities A, B, and E . The resolved retention ensures that Impurity D does not co-elute with early-eluting impurities (A, B, E) or the gabapentin main peak.

HPLC retention time compendial testing system suitability

Solid-State Differentiation: Melting Point of Gabapentin Impurity D vs. Impurity A

Gabapentin EP Impurity D exhibits an experimentally determined melting point of 115–118 °C , whereas Gabapentin EP Impurity A (gabapentin lactam) melts at 84–89 °C . This 30 °C differential provides a simple, low-cost identity confirmation test that can distinguish between these two spirocyclic impurities during incoming material acceptance.

melting point solid-state characterization identity testing thermal analysis

Quantitative Sensitivity: LOD and LOQ of Gabapentin Impurity D in the Ph. Eur. HPLC Method

In the Ph. Eur. monograph-based HPLC method for gabapentin related substances, the Limit of Detection (LOD) for Gabapentin EP Impurity D falls within a validated range of 0.52 to 2.0 µg/mL, and the Limit of Quantification (LOQ) ranges from 1.58 to 6.06 µg/mL, with spike recoveries of 96.5–109.9% across impurities A, B, D, and E . At a test concentration of 14 mg/mL gabapentin substance, the method detects Impurity D at a level of 7.0 µg/mL (0.05% w/w relative to API), confirming adequate sensitivity for compendial limit testing .

LOD LOQ method validation trace analysis

Scalable Synthetic Access: Chemical Synthesis vs. Isolation-Based Procurement of Gabapentin Impurity D

A recently disclosed patent (CN118108656A) describes a three-step chemical synthesis of Gabapentin Impurity D starting from accessible raw materials, achieving multi-gram batch production with high purity suitable for use directly as a reference standard [1]. Prior art methods relied on preparative isolation from gabapentin API by high-speed countercurrent chromatography, which yields sub-milligram quantities due to the intrinsically low abundance of Impurity D in drug substance (typically <0.5%) [1]. The synthetic route overcomes supply constraints, enabling consistent lot-to-lot availability.

chemical synthesis scale-up cost efficiency reference standard production

Gabapentin EP Impurity D (1076198-17-8): Prequalified Application Scenarios for Pharmaceutical QC and Analytical Development


Compendial Release Testing of Gabapentin Drug Substance and Finished Product

As the EP and USP designated reference standard for Impurity D, this compound is used directly in the pharmacopoeial HPLC method for related substances determination. At a test concentration of 14 mg/mL gabapentin, Impurity D is monitored at the 0.05% w/w limit (7.0 µg/mL) with validated LOD and LOQ values of 0.52–2.0 µg/mL and 1.58–6.06 µg/mL, respectively . Its resolved retention time (~10 min) ensures system suitability compliance required for batch certification [1].

ANDA Method Validation and Forced Degradation Studies

During ANDA method validation (AMV) and forced degradation studies of gabapentin formulations, Gabapentin EP Impurity D serves as a critical marker for the spirocyclic lactam-adduct degradation pathway. Spike recovery experiments in the Ph. Eur. method demonstrated recoveries of 96.5–109.9%, confirming accuracy for use as a quantitation standard . The compound's unique mass (m/z 308.4 [M+H]⁺) enables simultaneous LC-MS confirmation alongside HPLC-UV quantification .

Reference Standard Inventory Management in QC Laboratories

With a defined melting point of 115–118 °C , Gabapentin EP Impurity D can be rapidly verified upon receipt using simple melting point apparatus, reducing the risk of mislabeling with Impurity A (mp 84–89 °C). Recent advances in chemical synthesis (CN118108656A) provide gram-scale access [2], ensuring continuous supply for high-throughput QC environments that previously faced shortages due to the low natural abundance of this impurity in API.

Analytical Method Development for Gabapentin-Related Substances by LC-MS

In LC-MS method development, the molecular weight of Impurity D (307.43 Da) is 1.65- to 2.0-fold higher than Impurities A, B, E, and gabapentin itself, providing an unambiguous high-mass marker in total ion chromatograms . This mass differentiation simplifies peak tracking during method optimization and eliminates interference from isobaric species that could confound low-mass impurity channels.

Quote Request

Request a Quote for (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.